Decanoyl-DL-carnitine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

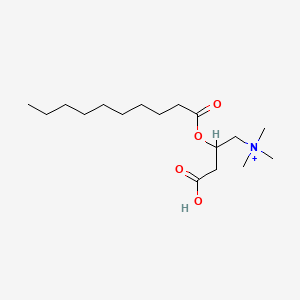

Decanoyl-DL-carnitine, also known as this compound, is a useful research compound. Its molecular formula is C17H34NO4+ and its molecular weight is 316.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

Decanoyl-DL-carnitine is implicated in the metabolism of fatty acids, particularly in conditions related to energy metabolism and obesity. Research indicates that levels of medium-chain acylcarnitines, including this compound, are elevated in individuals with obesity and insulin resistance. For example, a study found that elevated concentrations of acylcarnitines correlate with a higher risk of developing type 2 diabetes and cardiovascular diseases .

Table 1: Acylcarnitines and Metabolic Disorders

| Acylcarnitine | Condition | Findings |

|---|---|---|

| This compound | Obesity | Elevated levels associated with adolescent obesity |

| This compound | Insulin Resistance | Impairs insulin-stimulated glycemic response |

Cardiovascular Health

This compound is also studied for its role in cardiovascular health. Research has shown that specific carnitines can serve as biomarkers for heart failure. A recent study highlighted how serum levels of various carnitines, including this compound, could aid in distinguishing between ischemic and non-ischemic heart failure . The quantitative profiling of serum carnitines has been linked to clinical outcomes such as rehospitalization rates and all-cause mortality in heart failure patients.

Table 2: Carnitine Profiles in Heart Failure

| Carnitine Type | Control Group (n=48) | Heart Failure Patients (n=161) | Significance |

|---|---|---|---|

| L-Carnitine | 6468.6 ± 1294.1 | 7154.0 ± 1990.8 | p < 0.05 |

| O-Acetyl-L-carnitine | 6157.3 ± 1920.3 | 10,595.1 ± 6154.2 | p < 0.01 |

| Propionyl-L-carnitine | 437.6 ± 218.8 | 698.0 ± 450.8 | p < 0.01 |

Diagnostic Biomarker

The utilization of this compound as a diagnostic biomarker has been explored in various studies. Specifically, it has been shown to be beneficial in newborn screening programs for detecting metabolic disorders related to carnitine deficiency . The introduction of mass spectrometry has significantly enhanced the ability to measure different acylcarnitines accurately, allowing for better diagnosis and understanding of carnitine homeostasis in both healthy and pathological states .

Case Study: Newborn Screening

In newborn screening programs, the measurement of acylcarnitines including this compound can help identify metabolic disorders early on. The ability to detect multiple disorders simultaneously using mass spectrometry represents a significant advancement in neonatal care.

Eigenschaften

Molekularformel |

C17H34NO4+ |

|---|---|

Molekulargewicht |

316.5 g/mol |

IUPAC-Name |

(3-carboxy-2-decanoyloxypropyl)-trimethylazanium |

InChI |

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/p+1 |

InChI-Schlüssel |

LZOSYCMHQXPBFU-UHFFFAOYSA-O |

Kanonische SMILES |

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

Synonyme |

decanoylcarnitine decanoylcarnitine, (+-)-isomer decanoylcarnitine, (R)-isomer decanoylcarnitine, (S)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.